2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole
Overview
Description
2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both methylsulfonyl and pyrrolidin-1-ylsulfonyl groups attached to a dihydroindole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo sulfonylation reactions to introduce the methylsulfonyl and pyrrolidin-1-ylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole: Lacks the pyrrolidin-1-ylsulfonyl group, resulting in different chemical properties.
5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole:
Uniqueness
The presence of both methylsulfonyl and pyrrolidin-1-ylsulfonyl groups in 2-methyl-1-(methylsulfonyl)-5-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indole imparts unique chemical properties, making it more versatile in synthetic and biological applications compared to similar compounds.
Properties
IUPAC Name |
2-methyl-1-methylsulfonyl-5-pyrrolidin-1-ylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c1-11-9-12-10-13(22(19,20)15-7-3-4-8-15)5-6-14(12)16(11)21(2,17)18/h5-6,10-11H,3-4,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUHVHHSDUFOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)S(=O)(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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